molecular formula C21H20N2O3 B11972584 N'-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide CAS No. 303087-55-0

N'-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide

Cat. No.: B11972584
CAS No.: 303087-55-0
M. Wt: 348.4 g/mol
InChI Key: CTUBYROWIWSLFY-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide features a hydrazone linkage, which is a functional group characterized by the presence of a nitrogen-nitrogen double bond.

Properties

CAS No.

303087-55-0

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C21H20N2O3/c1-2-25-20-10-6-5-9-18(20)14-22-23-21(24)15-26-19-12-11-16-7-3-4-8-17(16)13-19/h3-14H,2,15H2,1H3,(H,23,24)/b22-14+

InChI Key

CTUBYROWIWSLFY-HYARGMPZSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazines or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application, such as inhibiting enzyme activity in antimicrobial research or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
  • N’-(2-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
  • N’-(2-chlorobenzylidene)-2-(2-naphthyloxy)acetohydrazide

Uniqueness

N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds with different substituents (e.g., hydroxy, methoxy, chloro), the ethoxy group may enhance its ability to penetrate biological membranes or interact with specific molecular targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.